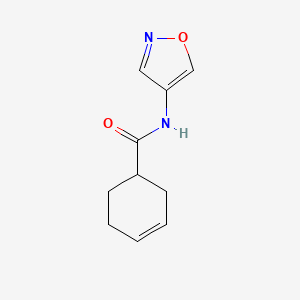
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is an organic compound belonging to the class of sulfonamide derivatives. This compound features a unique arrangement of functional groups, including a thiophene ring, a cyano group, and a piperidine moiety, making it a versatile molecule for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene-2-carboxylate core via a cyclization reaction. Following this, the piperidine sulfonyl group is introduced through a sulfonylation reaction using piperidine and a suitable sulfonyl chloride. The final step involves the coupling of the cyano-pyridinyl moiety to the piperidine ring, often achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. These conditions involve precise temperature control, the use of high-purity reagents, and often the employment of catalytic agents to drive the reactions efficiently. The process may also incorporate continuous flow reactors to enhance scalability and production efficiency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: : The ester group can participate in nucleophilic substitution reactions, forming various amide derivatives.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Utilizes reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Conditions often include bases like sodium hydride and nucleophiles like amines or alcohols.
Major Products Formed
The major products from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfoxides, reduction can produce amines, and substitution can form amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is widely used in:
Chemistry: : As an intermediate in organic synthesis and the development of new chemical entities.
Biology: : For studying enzyme interactions and as a building block in drug discovery.
Medicine: : In the design of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: : As a precursor for agrochemicals and in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, the sulfonamide group can act as a potent inhibitor of certain enzymes, disrupting their normal function. The cyano group can also play a role in binding to active sites, enhancing the compound's overall bioactivity.
Comparación Con Compuestos Similares
When compared to other sulfonamide derivatives, Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
Sulfanilamide: : A simpler sulfonamide often used as an antibiotic.
Sulfamethoxazole: : Another sulfonamide with broad-spectrum antibacterial activity.
Thiophene carboxylates: : Compounds with similar thiophene rings but lacking the complex sulfonyl-piperidine structure.
Each of these compounds has its own unique properties and applications, making this compound a standout due to its multifunctional nature and potential for varied scientific applications.
Propiedades
IUPAC Name |
methyl 3-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-24-17(21)15-14(6-10-26-15)27(22,23)20-8-4-13(5-9-20)25-16-12(11-18)3-2-7-19-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPPQGNFTZNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)
![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)


![4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine](/img/structure/B2492156.png)
![4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide](/img/structure/B2492157.png)



![5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)

